molecular formula C21H16BrN3O B2466795 3-(2-(benzylamino)-5-bromophenyl)quinoxalin-2(1H)-one CAS No. 300691-04-7

3-(2-(benzylamino)-5-bromophenyl)quinoxalin-2(1H)-one

Cat. No.: B2466795
CAS No.: 300691-04-7
M. Wt: 406.283
InChI Key: OIZNGOWEXWKTPR-UHFFFAOYSA-N
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Description

3-(2-(benzylamino)-5-bromophenyl)quinoxalin-2(1H)-one is a complex organic compound that belongs to the quinoxalinone family. This compound is characterized by its quinoxalinone core, which is substituted with a benzylamino group and a bromophenyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Scientific Research Applications

3-(2-(benzylamino)-5-bromophenyl)quinoxalin-2(1H)-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anticancer, antimicrobial, and anti-inflammatory properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and natural product analogs.

    Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices.

Future Directions

Future developments of multi-component reactions of quinoxalin-2(1H)-ones are envisaged, such as the simultaneous construction of C–C and C–B/SI/P/F/I/SE bonds through multi-component reactions; the construction of fused ring and macrocyclic compounds; asymmetric synthesis; green chemistry; bionic structures and other fields . The aim is to enrich the methods for the reaction of quinoxalin-2(1H)-ones at the C3 position, which have rich applications in materials chemistry and pharmaceutical pharmacology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(benzylamino)-5-bromophenyl)quinoxalin-2(1H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinoxalinone Core: The quinoxalinone core can be synthesized through the condensation of o-phenylenediamine with a suitable diketone, such as glyoxal or benzil, under acidic conditions.

    Bromination: The quinoxalinone core is then brominated at the 5-position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide.

    Amination: The brominated quinoxalinone is then subjected to nucleophilic substitution with benzylamine to introduce the benzylamino group at the 2-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient and scalable synthesis, as well as the implementation of green chemistry principles to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(2-(benzylamino)-5-bromophenyl)quinoxalin-2(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like benzylamine in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of quinoxalinone derivatives with oxidized functional groups.

    Reduction: Formation of reduced quinoxalinone derivatives.

    Substitution: Formation of substituted quinoxalinone derivatives with various functional groups.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Amino-5-bromophenyl)quinoxalin-2(1H)-one: Similar structure but lacks the benzyl group.

    3-(2-(Methylamino)-5-bromophenyl)quinoxalin-2(1H)-one: Similar structure but has a methyl group instead of a benzyl group.

    3-(2-(Benzylamino)-5-chlorophenyl)quinoxalin-2(1H)-one: Similar structure but has a chlorine atom instead of a bromine atom.

Uniqueness

3-(2-(benzylamino)-5-bromophenyl)quinoxalin-2(1H)-one is unique due to the presence of both the benzylamino and bromophenyl groups, which confer distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-[2-(benzylamino)-5-bromophenyl]-1H-quinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrN3O/c22-15-10-11-17(23-13-14-6-2-1-3-7-14)16(12-15)20-21(26)25-19-9-5-4-8-18(19)24-20/h1-12,23H,13H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIZNGOWEXWKTPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C=C(C=C2)Br)C3=NC4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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